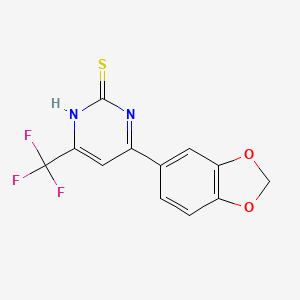

4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidine-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidine-2-thiol is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a trifluoromethyl group, and a pyrimidine core with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidine-2-thiol typically involves multiple steps, starting with the construction of the pyrimidine ring. One common approach is the condensation of a suitable 1,3-benzodioxole derivative with a trifluoromethylated pyrimidine precursor. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the molecule.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, 4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidine-2-thiol can be utilized as a probe to study biological systems. Its interactions with enzymes, receptors, and other biomolecules can provide insights into biological processes and pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological targets makes it a candidate for therapeutic interventions in various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidine-2-thiol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(1,3-Benzodioxol-5-yl)pyrimidine-2-thiol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

6-(Trifluoromethyl)pyrimidine-2-thiol: Does not contain the benzodioxole ring, leading to variations in reactivity and applications.

4-(1,3-Benzodioxol-5-yl)-6-(chloromethyl)pyrimidine-2-thiol:

Uniqueness: The presence of both the benzodioxole and trifluoromethyl groups in 4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidine-2-thiol distinguishes it from similar compounds. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound in various scientific and industrial applications.

Biological Activity

4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidine-2-thiol (CAS Number: 505053-95-2) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms by which it exerts its effects.

The molecular formula for this compound is C12H7F3N2O2S, with a molecular weight of approximately 300.26 g/mol. It is categorized as an irritant and requires careful handling in laboratory settings .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine ring and subsequent thiol substitution. The details of these synthetic pathways are crucial for understanding how variations in structure can influence biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives containing similar structures have shown moderate to good antifungal and antibacterial activities. Notably, certain derivatives exhibited significant inhibition against various fungal strains such as Botrytis cinerea and Fusarium spp., with some compounds outperforming established antifungal agents .

Molecular docking studies have elucidated potential mechanisms through which this compound may exert its biological effects. For example, interactions with key enzymes such as succinate dehydrogenase (SDH) have been proposed. The compound forms hydrogen bonds at specific amino acid residues, indicating a targeted mode of action that could be exploited for therapeutic purposes .

Case Study 1: Antifungal Activity

In a comparative study, a derivative related to this compound demonstrated superior antifungal activity against Phomopsis sp., achieving an effective concentration (EC50) of 12.64 μg/mL. This was significantly lower than the EC50 values for traditional antifungals like pyrimethanil (35.16 μg/mL) and hymexazol (27.01 μg/mL), suggesting a promising alternative for agricultural applications .

Case Study 2: Antibacterial Activity

Another study reported strong antibacterial activity against Xanthomonas axonopodis pv. citri with an inhibition ratio of 85.76% at a concentration of 100 μg/mL. This activity was notably higher than that of thiodiazole copper, which showed an inhibition ratio of 76.59% under similar conditions .

Data Summary

| Activity Type | Target Organism | EC50/Inhibition Ratio | Comparison Compound | Comparison EC50 |

|---|---|---|---|---|

| Antifungal | Phomopsis sp. | 12.64 μg/mL | Pyrimethanil | 35.16 μg/mL |

| Antibacterial | Xanthomonas axonopodis pv. citri | 85.76% inhibition | Thiodiazole copper | 76.59% inhibition |

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2O2S/c13-12(14,15)10-4-7(16-11(20)17-10)6-1-2-8-9(3-6)19-5-18-8/h1-4H,5H2,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRZOKZAWGEYPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NC(=S)NC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.